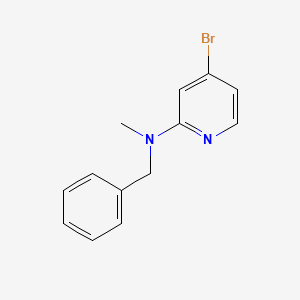

N-Benzyl-4-bromo-N-methylpyridin-2-amine

Übersicht

Beschreibung

N-Benzyl-4-bromo-N-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It is known for its potential therapeutic applications, particularly as a potent inhibitor of protein kinase C (PKC)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-bromo-N-methylpyridin-2-amine typically involves the bromination of N-methylpyridin-2-amine followed by benzylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The benzylation step can be carried out using benzyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-4-bromo-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and various coupled products depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

N-Benzyl-4-bromo-N-methylpyridin-2-amine has been investigated for its potential as a lead compound in drug discovery. Its structural features allow it to interact with various biological targets, making it suitable for the development of new therapeutic agents. Notably, it has shown promise in anticancer research, particularly against breast and lung cancer cell lines.

2. Anticancer Activity

In vitro studies indicate that this compound exhibits notable anticancer properties. The compound was tested on several cancer cell lines, revealing significant anti-proliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 7.17 |

| A549 (Lung Cancer) | 2.93 |

These results suggest that the compound may inhibit cell growth effectively, positioning it as a candidate for further development in cancer therapy.

3. Antimicrobial Properties

Research into the antimicrobial activity of N-Benzyl derivatives indicates that modifications at specific positions can enhance potency against resistant strains of bacteria. This suggests potential applications in the development of new antimicrobial agents.

Case Studies

1. Anticancer Research

A study focusing on similar scaffolds highlighted that structural modifications significantly impact anticancer activity. For instance, compounds with specific substituents exhibited improved potency against MCF-7 cells, emphasizing the importance of chemical structure in biological efficacy.

2. Antimicrobial Screening

A comprehensive evaluation demonstrated that alkaloids derived from N-benzyl compounds showed varying degrees of antimicrobial activity. Modifications at specific positions were found to affect potency significantly, indicating that N-benzyl derivatives could be optimized for enhanced activity against resistant bacterial strains.

Wirkmechanismus

The mechanism of action of N-Benzyl-4-bromo-N-methylpyridin-2-amine involves the inhibition of protein kinase C (PKC). Protein kinase C is a family of enzymes that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can modulate these cellular processes, making it a potential therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4-methylpyridine: Another pyridine derivative used in organic synthesis.

4-Bromo-2-methylpyridine: Similar in structure but with different substitution patterns.

2-Bromo-5-methylpyridine: Used in various chemical reactions and as an intermediate in pharmaceuticals.

Uniqueness

N-Benzyl-4-bromo-N-methylpyridin-2-amine is unique due to its specific substitution pattern and its potent inhibitory effect on protein kinase C. This makes it particularly valuable in research focused on cellular signaling and potential therapeutic applications.

Biologische Aktivität

N-Benzyl-4-bromo-N-methylpyridin-2-amine is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications in drug discovery.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHBrN

- Molecular Weight : Approximately 284.14 g/mol

- Structural Features : The compound contains a bromine atom at the 4-position of the pyridine ring and a benzyl group attached to the nitrogen atom, contributing to its unique reactivity and biological potential.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Bromination | Bromine | Room temperature |

| Alkylation | Benzyl chloride, base | Anhydrous conditions |

| Substitution | Amines | Polar aprotic solvents |

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest. For example, studies have shown that it can inhibit cell proliferation with IC values in the micromolar range, suggesting potent anticancer properties compared to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may be effective against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various cellular processes involved in disease progression .

Case Studies and Research Findings

- Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- Another study focused on the antimicrobial properties of the compound, where it demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a therapeutic agent against infectious diseases.

Eigenschaften

IUPAC Name |

N-benzyl-4-bromo-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14)7-8-15-13/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKWQRXXEQXRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716550 | |

| Record name | N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289132-66-6 | |

| Record name | N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.